N-Benzoyl-3-methyl-L-valine
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Overview
Description
N-Benzoyl-3-methyl-L-valine: is a derivative of the amino acid valine, where the amino group is protected by a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-3-methyl-L-valine typically involves the protection of the amino group of 3-methyl-L-valine with a benzoyl group. One common method includes the reaction of 3-methyl-L-valine with benzoyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl-3-methyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base are commonly employed.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Hydroxy derivatives.
Substitution: Various N-acyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-Benzoyl-3-methyl-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including peptides and pharmaceuticals.
Biology: The compound serves as a model substrate in enzymatic studies to understand the behavior of proteases and other enzymes.
Medicine: Research into its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-Benzoyl-3-methyl-L-valine involves its interaction with specific molecular targets, primarily enzymes. The benzoyl group provides steric hindrance, affecting the binding affinity and specificity of the compound towards enzymes. This property is exploited in studies of enzyme kinetics and inhibition. The compound’s lipophilic nature also influences its cellular uptake and distribution .
Comparison with Similar Compounds
N-Benzoyl-L-valine: Similar structure but without the methyl group on the valine residue.
N-Benzoyl-L-leucine: Another benzoyl-protected amino acid with a different side chain.
N-Benzoyl-L-phenylalanine: Contains a phenyl group instead of a methyl group on the amino acid
Uniqueness: N-Benzoyl-3-methyl-L-valine is unique due to the presence of the methyl group on the valine residue, which influences its steric and electronic properties. This makes it a valuable compound for studying the effects of side-chain modifications on the behavior of amino acid derivatives in various chemical and biological contexts .
Properties
CAS No. |
162377-68-6 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S)-2-benzamido-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)10(12(16)17)14-11(15)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,15)(H,16,17)/t10-/m1/s1 |
InChI Key |
QBZAPERNRVJFDT-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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